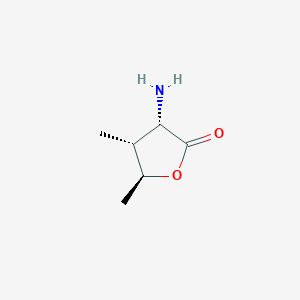
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran is a chiral compound with a unique structure that includes an amino group, a methyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the chiral centers. For example, the synthesis might start with a chiral precursor that undergoes a series of reactions, including amination and cyclization, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of flow microreactors, which offer advantages in terms of efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical interactions, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Amikacin: An aminoglycoside antibiotic with a similar structure but different functional groups.
Paromomycin: Another aminoglycoside with comparable biological activity.
Uniqueness
What sets (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran apart from these similar compounds is its specific configuration and the presence of the tetrahydrofuran ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S,4R,5S)-3-amino-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5-/m0/s1 |
InChI Key |
DXLUNIWVHZZSPK-YUPRTTJUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)[C@H]1N)C |
Canonical SMILES |
CC1C(OC(=O)C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



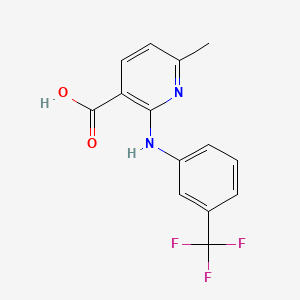
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
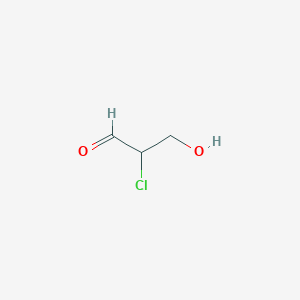
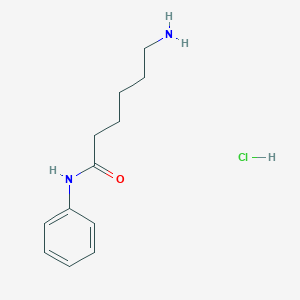

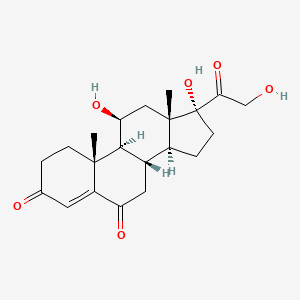



![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
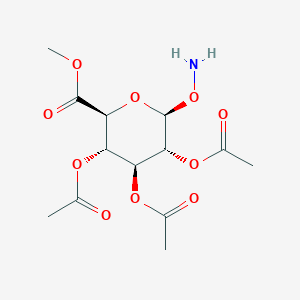
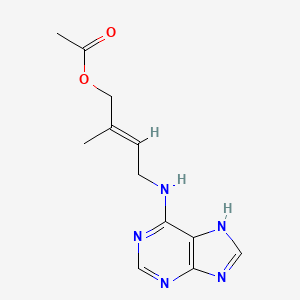
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
